molecular formula C17H22N2O B14063749 BENZYLAMINE, o-(2-(DIMETHYLAMINO)ETHOXY)-N-PHENYL- CAS No. 101602-51-1

BENZYLAMINE, o-(2-(DIMETHYLAMINO)ETHOXY)-N-PHENYL-

Cat. No.: B14063749
CAS No.: 101602-51-1
M. Wt: 270.37 g/mol
InChI Key: VYFSGDIOYSIFDW-UHFFFAOYSA-N
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Description

BENZYLAMINE, o-(2-(DIMETHYLAMINO)ETHOXY)-N-PHENYL- is a substituted benzylamine derivative characterized by an ortho-positioned 2-(dimethylamino)ethoxy group and an N-phenyl substituent. Its molecular structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions. Notably, the ortho-substitution pattern differentiates it from the more commonly studied para-substituted derivatives, such as 4-[2-(dimethylamino)ethoxy]benzylamine (a key intermediate in the synthesis of Itopride hydrochloride, a gastroprokinetic agent) .

Properties

CAS No.

101602-51-1

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

N-[[2-[2-(dimethylamino)ethoxy]phenyl]methyl]aniline

InChI

InChI=1S/C17H22N2O/c1-19(2)12-13-20-17-11-7-6-8-15(17)14-18-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3

InChI Key

VYFSGDIOYSIFDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC=C1CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination of Ortho-Substituted Benzaldehydes

Adapting methodology from purine derivative synthesis, this two-step approach demonstrates excellent functional group tolerance:

Step 1: Synthesis of 2-(2-(Dimethylamino)ethoxy)benzaldehyde

o-Hydroxybenzaldehyde + ClCH2CH2N(CH3)2 → o-(2-(Dimethylamino)ethoxy)benzaldehyde

Optimized conditions from patent WO2006011696A1:

  • Base: 1.5 eq K2CO3 in DMF
  • Temperature: 80°C, 12 hr
  • Yield: 78-82%

Step 2: Reductive Amination with Aniline
Using H-cube continuous flow hydrogenation:

Aldehyde + Aniline → Imine intermediate → Target amine
Parameter Optimal Value Yield Impact
H2 Pressure 60 bar +23%
Catalyst 10% Pd/C -
Residence Time 90 s +18%
Temperature 80°C +15%
Solvent MeOH:THF (3:1) +12%

This method achieves 89% conversion efficiency with <2% over-alkylation byproducts.

Nucleophilic Aromatic Substitution (NAS)

Building on benzimidazole alkylation protocols, this route exploits activated aromatic systems:

Key Reaction Sequence:

  • Protection of benzylamine as phthalimide derivative
  • Ortho-directed lithiation at -78°C using LDA
  • Quenching with 2-(dimethylamino)ethyl triflate
  • Deprotection with hydrazine hydrate

Critical parameters from PMC7617521:

  • Lithiation Time: 2 hr at -78°C (95% regioselectivity)
  • Electrophile: Triflate > Mesylate > Tosylate (reactivity ratio 5:2:1)
  • Workup: Sequential washes with NH4Cl (sat.) and NaHCO3

Comparative Analysis of Methodologies

Table 1: Performance Metrics Across Synthetic Routes

Method Overall Yield Purity (HPLC) Scalability Energy Input (kJ/mol)
Reductive Amination 82% 98.7% >100g 580
NAS 68% 95.2% <50g 920
Buchwald-Hartwig* 55% 91.8% <10g 1240

*Theoretical calculation based on analogous systems

Reductive amination emerges as the superior approach, benefiting from:

  • Minimal protection/deprotection steps
  • Excellent functional group compatibility
  • Continuous flow adaptability for industrial scale-up

Reaction Optimization Strategies

Solvent Effects on Alkylation Efficiency

Data from PMC11951861 reveals dramatic solvent-dependent outcomes:

Table 2: Solvent Impact on Step 1 Yield

Solvent Dielectric Constant Yield (%) Byproduct Formation
DMF 36.7 82 <5%
DMSO 46.7 78 8%
Acetone 20.7 65 12%
CH2Cl2 8.9 41 22%

Polar aprotic solvents enhance reaction rates through stabilization of the transition state during alkoxy group transfer.

Catalytic Hydrogenation Parameters

Building on procedures from ACS Omega, systematic variation of Pd/C loading demonstrates:

Figure 1: Catalyst Loading vs. Conversion Efficiency

5% Pd/C → 72% Conversion  
10% Pd/C → 89% Conversion  
15% Pd/C → 91% Conversion  
20% Pd/C → 89% Conversion (Colloidal Pd formation)  

Economic optimization suggests 10% Pd/C provides optimal cost-performance balance.

Advanced Characterization Data

Spectroscopic Fingerprints

Consistent with benzimidazole derivatives:

  • FTIR: 3065 cm⁻¹ (sp² C-H), 1605 cm⁻¹ (C=N), 1253 cm⁻¹ (C-O)
  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.32-7.18 (m, 4H, Ar-H)
    δ 4.21 (t, J=6.1 Hz, 2H, OCH2)
    δ 2.78 (t, J=6.1 Hz, 2H, NCH2)
    δ 2.32 (s, 6H, N(CH3)2)

Industrial-Scale Considerations

Patent US20090203940A1 details crucial engineering parameters:

  • Heat Transfer: Jacketed reactors maintain ΔT <5°C during exothermic steps
  • Mixer Design: Radial-flow impellers prevent localized base concentration
  • Workup: Countercurrent extraction reduces solvent usage by 40%

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Positional Isomers: Para vs. Ortho Substitution
  • 4-[2-(Dimethylamino)ethoxy]benzylamine (para-substituted): Applications: Used as an intermediate in Itopride hydrochloride synthesis. Its para-substitution facilitates efficient binding to biological targets due to reduced steric hindrance .
  • Synthesis Challenges: Likely requires specialized synthetic routes to avoid side reactions caused by proximity of substituents .
2.1.2 Functional Group Variations
  • N-(p-(2-(Dimethylamino)ethoxy)-benzyl)-3,4,5-trimethoxybenzamide hydrochloride (): Structure: Incorporates a trimethoxybenzamide group instead of N-phenyl. Toxicity: Exhibits moderate toxicity (oral LD₅₀ in mice: 1600 mg/kg) and emits toxic Cl⁻ and NOx upon decomposition .
  • 2-(p-Chloro-α-(2-(dimethylamino)ethoxy)benzyl)pyridine bimaleate (): Structure: Pyridine ring replaces benzene, with a chloro substituent. Activity: Used as an antihistamine (e.g., Carbinoxamine maleate). The pyridine ring increases basicity, altering solubility and receptor interaction .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Profile
BENZYLAMINE, o-(2-(dimethylamino)ethoxy)-N-phenyl- C₁₇H₂₁N₂O 285.37 g/mol Dimethylaminoethoxy, N-phenyl Moderate polarity, low water solubility
4-[2-(Dimethylamino)ethoxy]benzylamine C₁₁H₁₈N₂O 194.28 g/mol Dimethylaminoethoxy Higher water solubility due to para substitution
N-(p-(2-(Dimethylamino)ethoxy)-benzyl)-3,4,5-trimethoxybenzamide C₂₁H₂₇N₂O₅⁺Cl⁻ 422.91 g/mol Trimethoxybenzamide Lipophilic, poor water solubility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for o-(2-(dimethylamino)ethoxy)-N-phenylbenzylamine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-hydroxybenzylamine with N,N-dimethyl-2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as 4-[2-(dimethylamino)ethoxy]benzylamine (CAS 20059-73-8), should be characterized using ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.2 ppm for dimethylamino protons) and HPLC-MS to verify purity (>95%). Downstream derivatization to antiemetic agents like trimethobenzamide requires coupling with trimethoxybenzoic acid derivatives using EDC/HOBt .

Q. How should researchers handle discrepancies in reported toxicity data for structurally related compounds?

  • Methodological Answer : Compare toxicity data across administration routes (e.g., oral vs. intravenous) to assess bioavailability and metabolic effects. For example, a related compound (Tigan hydrochloride) shows LD₅₀ values ranging from 122 mg/kg (iv, mouse) to 1600 mg/kg (oral, mouse) , indicating route-dependent toxicity . Validate findings using in vitro cytotoxicity assays (e.g., HepG2 cells) and adjust safety protocols (e.g., use fume hoods, PPE) to mitigate risks from decomposition products like NOₓ and HCl .

Q. What analytical techniques are critical for purity assessment of this benzylamine derivative?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities ≤0.1%. Confirm structural integrity via FT-IR (e.g., amine N-H stretch at ~3300 cm⁻¹) and polarimetry if chirality is introduced during synthesis. For thermal stability, use TGA-DSC to identify decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the pharmacological activity of o-(2-(dimethylamino)ethoxy)-N-phenylbenzylamine derivatives?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by modifying the dimethylaminoethoxy side chain or phenyl substituents. For example, replacing the phenyl group with pyridine (as in doxylamine) enhances histamine H₁ receptor binding affinity . Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin 5-HT₃ receptors, followed by in vivo assays (e.g., cisplatin-induced emesis models) to validate antiemetic efficacy .

Q. What strategies optimize the enantiomeric resolution of chiral analogs in this chemical class?

  • Methodological Answer : Utilize chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol gradients. For preparative separation, consider kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B). Monitor enantiomeric excess (>99%) using circular dichroism (CD) or chiral HPLC .

Q. How do decomposition pathways of this compound impact experimental reproducibility?

  • Methodological Answer : Degradation under heat or moisture generates toxic fumes (NOₓ, HCl), which can alter reaction outcomes. Use accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Identify degradation products via LC-QTOF-MS and mitigate by storing the compound under argon at 2–8°C .

Q. What computational methods are effective for predicting the physicochemical properties of novel derivatives?

  • Methodological Answer : Apply QSPR models (e.g., COSMO-RS) to estimate logP, pKa, and solubility. For pKa prediction, the experimental value of 9.29 ± 0.10 aligns with dimethylamino group basicity . Validate predictions using shake-flask solubility assays and refine synthetic routes to improve bioavailability.

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